molecular formula C13H9N3O5 B14593279 6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid CAS No. 61340-33-8

6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid

Cat. No.: B14593279
CAS No.: 61340-33-8
M. Wt: 287.23 g/mol
InChI Key: XTLVRVRKSCSTHK-UHFFFAOYSA-N
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Description

6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves the reaction of hydrazine derivatives with nitrophenyl-substituted cyclohexadienone compounds. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene moiety can form covalent bonds with nucleophilic sites on biomolecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid is unique due to its combination of a nitrophenyl group and a hydrazinylidene moiety attached to a cyclohexadienone ring

Properties

CAS No.

61340-33-8

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

5-hydroxy-2-[(4-nitrophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H9N3O5/c17-10-5-6-12(11(7-10)13(18)19)15-14-8-1-3-9(4-2-8)16(20)21/h1-7,17H,(H,18,19)

InChI Key

XTLVRVRKSCSTHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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